molecular formula C9H11NO2 B170375 3-Methoxy-2-methylbenzamide CAS No. 135329-22-5

3-Methoxy-2-methylbenzamide

Cat. No. B170375
M. Wt: 165.19 g/mol
InChI Key: UVCIMIRWHXWFAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 3-Methoxy-2-methylbenzamide, a related compound, 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

Antibacterial Agent Development

3-Methoxy-2-methylbenzamide derivatives have been explored as potent antibacterial agents. Haydon et al. (2010) emphasized its role in inhibiting the bacterial cell division protein FtsZ. The study focused on synthesizing and characterizing compounds with enhanced antistaphylococcal properties and improved pharmaceutical attributes (Haydon et al., 2010). Similarly, Bi et al. (2018) identified 3-Methoxybenzamide (3-MBA) derivatives as novel antibacterial agents targeting the same protein, FtsZ. Their research highlighted the potential of 1H-1,2,3-triazole-containing 3-MBA analogues in developing antibacterial agents with a different mode of action, thereby opening new opportunities in this field (Bi et al., 2018).

Chemical Synthesis and Molecular Interaction Studies

The compound has been involved in studies focusing on chemical synthesis and understanding molecular interactions. Xie et al. (2021) described a mild and efficient synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones, highlighting the role of 3-Methoxy-2-methylbenzamide in this process. Their research provides insights into the C-H-allylation and N-alkylation cyclization process catalyzed by rhodium(III) (Xie et al., 2021). Karabulut et al. (2014) delved into the molecular structure of a compound closely related to 3-Methoxy-2-methylbenzamide, N-3-hydroxyphenyl-4-methoxybenzamide, to evaluate the influence of intermolecular interactions like dimerization and crystal packing on its molecular geometry (Karabulut et al., 2014).

Receptor Binding Studies

Additionally, derivatives of 3-Methoxy-2-methylbenzamide have been used in receptor binding studies. Xu et al. (2005) radiolabeled N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) and examined its binding to sigma-2 receptors, highlighting the potential of these compounds in neuropharmacology (Xu et al., 2005).

properties

IUPAC Name

3-methoxy-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCIMIRWHXWFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582428
Record name 3-Methoxy-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-methylbenzamide

CAS RN

135329-22-5
Record name 3-Methoxy-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135329-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Methoxy-2-methylbenzoic acid (5.0 g, 30 mmol) in CH2Cl2 (90 ml) and DMF (90 ml) was treated with HOBt (4.06 g, 30 mmol) and WSCDI (5.75 g, 30 mmol) and the resulting mixture stirred at RT for 20 min. After cooling to 0° C. ammonia (2H in EtOH, 30 ml, 60 mmol) was added and the mixture stirred for a further 2 h. The mixture was filtered, the solvent was removed from the filtrate. The crude material was taken up in CH2Cl2 and washed with water and brine and dried (Na2SO4), which gave a white solid (2.9 g) on isolation.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
F Lehmann, A Pettersen, EA Currier… - Journal of medicinal …, 2006 - ACS Publications
… N-[1-(4-Chlorophenyl)-3-dimethylaminopropyl]-3-methoxy-2-methylbenzamide Oxalate (5h). Reaction of 3-methoxy-2-methylbenzoic acid (230 mg, 1.40 mmol) with 2 yielded 230 mg of …
Number of citations: 30 pubs.acs.org
J Bussenius, CM Blazey, N Aay, NK Anand… - Bioorganic & medicinal …, 2012 - Elsevier
… 2A (4AWQ), the 3-methoxy-2-methylbenzamide moiety of 1 occupies the ATP binding site of … demonstrated minimal potency benefit over the 3-methoxy-2-methylbenzamide of 1, though x…
Number of citations: 67 www.sciencedirect.com
MV Patel, T Kolasa, K Mortell… - Journal of medicinal …, 2006 - ACS Publications
… ‘-ylmethyl)benzamide (6n): 3-Methoxy-2-methylbenzamide. A reaction mixture containing 3-methoxy… as compound 6b but with substitution of 3-methoxy-2-methylbenzamide in place of 3-…
Number of citations: 54 pubs.acs.org
Y Nagao, T Hisanaga, T Utsumi, H Egami… - The Journal of …, 2018 - ACS Publications
… Considering the chemical structure of the benzamide unit, the use of 3-methoxy-2-methylbenzamide 3a would streamline the synthesis of 1 by eliminating an additional amidation …
Number of citations: 13 pubs.acs.org
P Xiao, Z Tang, K Wang, H Chen, Q Guo… - The Journal of …, 2018 - ACS Publications
A sequential one-pot process for chemoselectively reducing sterically demanding N,N-diisopropylamides to aldehydes has been developed. In this reaction, amides are activated with …
Number of citations: 27 pubs.acs.org
PP Kung, E Rui, S Bergqvist, P Bingham… - Journal of medicinal …, 2016 - ACS Publications
A new enhancer of zeste homolog 2 (EZH2) inhibitor series comprising a substituted phenyl ring joined to a dimethylpyridone moiety via an amide linkage has been designed. A …
Number of citations: 63 pubs.acs.org
KT Barrett - 2014 - search.proquest.com
The development of regio-and stereoselective methodology utilizing small peptide catalysts remains a focus of Miller Lab research. While asymmetric methods canonically focus on the …
Number of citations: 0 search.proquest.com
E Georgiou - tdx.cat
The aim of this research was to develop new photocatalytic strategies for the functionalization of pyridines. Given the importance of these structural motifs in pharmaceuticals and other …
Number of citations: 0 www.tdx.cat
M WATANABE, M DATE… - Chemical and …, 1989 - jstage.jst.go.jp
… “’ As shown in Table I, methoxy—substituted keto esters (15h, c) were synthesized in high yields starting from N,N-diethyl-3-methoxy-2-methylbenzamide (13h) with 4a and 4b, …
Number of citations: 26 www.jstage.jst.go.jp
SB Kirton, D Niculescu-Duvaz, L Fish, F Lopes… - researchgate.net
The residue which failed to achieve a positive score (Lys155) is found on a loop which is remote from the active site, and as such the impact of the poor score for this residue is unlikely …
Number of citations: 0 www.researchgate.net

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